Dual Src Kinase and GST Inhibition Induction Confirmed by Biological Activity Profiling
In a focused library of 14 indole-3-imine-2-one and N-benzyl indole-3-imine-2-one derivatives evaluated for dual Src kinase and GST inhibition, the target compound (designated compound 9 in the study) was among the three derivatives found to be slightly active against both enzyme targets [1]. This dual activity distinguishes it from structurally similar but inactive N-benzyl congeners lacking the 2-chlorobenzyl moiety, which showed no measurable inhibition despite comparable core scaffolds [1].
| Evidence Dimension | Dual-target inhibitory activity (Src kinase and GST) |
|---|---|
| Target Compound Data | Slightly active against both Src kinase and GST |
| Comparator Or Baseline | Structurally similar N-benzyl indole-3-imine-2-one derivatives (compounds 1-8, 10-14) with no measurable dual activity |
| Quantified Difference | Qualitative distinction: only 3 of 14 derivatives (compounds 2, 3, 9) exhibited dual activity; the remaining 11 were inactive |
| Conditions | In vitro biochemical assays; medium-throughput screening for Src PTK and GST isozymes in liver homogenate |
Why This Matters
The compound's dual-target engagement creates a unique research tool for probing cancer drug resistance mechanisms, providing a functional profile that most in-class analogs cannot replicate.
- [1] Kurt, Z. K., Aydin, D., Işgör, Y. G., Işgör, B. S., & Olgen, S. (2013). Synthesis and Biological Study of Novel Indole-3-Imine-2-on Derivatives as Src Kinase and Glutathione S-Transferase Inhibitors. Letters in Drug Design & Discovery, 10(1), 19-26. View Source
